References:[2] Combinatorial screening of polymeric sensing materials using RFID sensors: combined effects of plasticizers and temperature. [] Environmentally friendly, high and low temperature resistant, oil resistant, wear resistant and fire retardant rubber plastic composition. [] Diisotridecyl phthalate, ditridecyl phthalate [MAK value documentation, 2019]
Diisotridecyl phthalate is a synthetic organic compound classified as a phthalate ester, specifically the diester of phthalic acid and isotridecanol. It is primarily utilized as a plasticizer, enhancing the flexibility and durability of various polymer materials. Phthalates, including diisotridecyl phthalate, are commonly employed in the production of polyvinyl chloride (PVC) and other plastics, contributing to their processing and end-use properties.
Diisotridecyl phthalate can be synthesized from phthalic anhydride and isotridecanol through an esterification process. The compound is identified by its Chemical Abstracts Service number 26761-40-0 and is recognized for its applications in both industrial and consumer products.
Diisotridecyl phthalate falls under the category of phthalate plasticizers, which are widely used in the manufacturing of flexible plastics. Its classification includes:
The synthesis of diisotridecyl phthalate involves a multi-step process primarily centered around esterification. The key steps include:
Diisotridecyl phthalate has a complex molecular structure characterized by its long alkyl chains attached to the phthalate backbone.
Diisotridecyl phthalate can undergo various chemical reactions typical of esters:
The mechanism by which diisotridecyl phthalate functions as a plasticizer involves its ability to disrupt intermolecular forces within polymer matrices:
Diisotridecyl phthalate exhibits several notable physical and chemical properties:
These properties indicate its stability under various conditions and its suitability for use in diverse applications involving plastics .
Diisotridecyl phthalate is utilized across various scientific and industrial fields:
The industrial synthesis of diisotridecyl phthalate (DTDP) hinges on esterification catalysis, where phthalic anhydride undergoes a two-stage reaction with isotridecanol. The first stage involves rapid monoester formation through anhydride ring opening, an exothermic reaction occurring at 140–150°C without catalysts [1]. The second stage entails the slower diesterification of monoesters with excess alcohol, requiring elevated temperatures (210–240°C) and titanium-based catalysts like tetraisopropyl titanate (TIPT) to achieve >99% conversion [1] [2].
Titanate catalysts function via a coordinated insertion mechanism: the titanium center electrophilically activates the carbonyl oxygen of the monoester, facilitating nucleophilic attack by the alcohol’s oxygen. This mechanism suppresses ether byproducts by minimizing carbocation formation—a common issue with Brønsted acid catalysts like H₂SO₄. Kinetic studies reveal the reaction follows pseudo-first-order behavior under excess alcohol, with an activation energy of 60–75 kJ/mol for DTDP systems [2].
Table 1: Key Catalysts and Performance Metrics in Phthalate Esterification
Catalyst Type | Reaction Temp (°C) | Esterification Time (h) | Conversion Efficiency (%) | Ether Byproduct Yield (%) |
---|---|---|---|---|
Tetraisopropyl titanate (TIPT) | 210–230 | 3–4 | >99.5 | <0.05 |
Monobutyltin oxide | 220–240 | 4–5 | 98.2 | 0.1 |
Sulfuric acid | 160–180 | 8–10 | 92.5 | 3.8 |
To overcome limitations of homogeneous titanates (e.g., hydrolysis sensitivity, difficult recovery), hybrid catalyst systems have emerged. A breakthrough involves combining TIPT with acidic zeolites (e.g., H-Beta-25), creating a synergistic effect where the zeolite adsorbs water byproducts, shifting equilibrium toward ester formation [2]. This reduces reaction time by 40% and allows catalyst recycling for 5–7 batches without significant activity loss.
Another innovation employs titanium-grafted mesoporous silica (Ti-SBA-15), which provides high surface area (800 m²/g) and uniform pore channels. The confined nanopores enhance selectivity by sterically restricting bulky byproduct formation. When tested for DTDP synthesis, Ti-SBA-15 achieved 99.8% conversion at 220°C in 2.5 hours—outperforming homogeneous TIPT [2].
Table 2: Composite Catalyst Systems for DTDP Synthesis
Catalyst System | Reaction Temp (°C) | Time to 99% Conversion (h) | Reusability (Cycles) | Water Byproduct Adsorption Capacity (g/g) |
---|---|---|---|---|
TIPT/H-Beta-25 | 220 | 2.2 | 7 | 0.18 |
Ti-SBA-15 | 220 | 2.5 | 12 | 0.22 |
SnO₂-TiO₂/ZrO₂ | 230 | 3.0 | 10 | 0.15 |
Industrial DTDP synthesis typically operates under solvent-free conditions to maximize atom economy. However, high-viscosity mixtures at >200°C impede mass transfer, causing localized overheating and isomerization byproducts. To address this, inert hydrocarbon solvents (e.g., n-hexane, cyclohexane) are introduced at 5–10 wt%, reducing viscosity by 60% and improving temperature uniformity [1] [2].
An advanced approach uses reactive entrainers like xylene, which form azeotropes with water. By continuously removing water via azeotropic distillation, equilibrium limitations are overcome, boosting conversion from 95% to 99.5% in 3 hours. Crucially, solvent selection impacts product purity: non-polar solvents minimize diester hydrolysis, while polar solvents (e.g., diglyme) accelerate it. Process data confirm cyclohexane offers optimal balance—low polarity (ε=2.02), boiling point (81°C), and negligible co-ester formation [1].
The primary byproducts in DTDP synthesis include:
Industrial mitigation employs three-pronged strategies:
Table 3: Homogeneous vs Heterogeneous Catalysis in DTDP Production
Parameter | Homogeneous (TIPT) | Heterogeneous (Ti-SBA-15) | Solid Acid (Zeolite) |
---|---|---|---|
Catalyst Loading (wt%) | 0.05–0.3 | 1.0–1.5 | 2.0–3.0 |
Reaction Temp (°C) | 210–230 | 220–230 | 230–250 |
Byproduct Formation (wt%) | 0.08–0.12 | 0.05–0.08 | 0.15–0.30 |
Catalyst Recovery | Not feasible | Filtration/regeneration | Filtration/regeneration |
Capital Cost | Low | High | Moderate |
Operating Cost | High (single-use) | Low (reusable) | Low (reusable) |
Homogeneous catalysts like TIPT offer superior kinetics due to molecular-level contact with reactants but suffer from irreversible deactivation and generate catalyst residue requiring costly separation. In contrast, fixed-bed heterogeneous systems (e.g., Ti-grafted silica) enable continuous operation with minimal leaching (<50 ppm Ti). Life-cycle analyses show heterogeneous routes reduce waste generation by 70% but demand higher initial investment [2].
Emerging biphasic systems use ionic liquids to immobilize TIPT, combining homogeneous kinetics with facile catalyst recovery. For example, [bmim][PF₆]-dissolved TIPT achieves 99% conversion in 2 hours, with the catalyst phase reused >15 times without activity loss—bridging the efficiency-sustainability gap [2].
Alphabetized Compound List
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